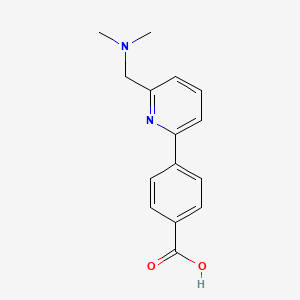
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a pyridine ring substituted with a dimethylaminomethyl group at the 6-position and a benzoic acid moiety at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid typically involves multi-step organic reactionsThe final step involves the coupling of the pyridine derivative with a benzoic acid precursor under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylaminomethyl)-benzoic acid: Lacks the pyridine ring, resulting in different chemical properties.
6-Dimethylaminomethyl-pyridine: Does not have the benzoic acid moiety, affecting its reactivity and applications.
4-(6-Methyl-pyridin-2-yl)-benzoic acid: Substitutes the dimethylaminomethyl group with a methyl group, altering its biological activity.
Uniqueness
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid is unique due to the combination of the pyridine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
4-[6-[(dimethylamino)methyl]pyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C15H16N2O2/c1-17(2)10-13-4-3-5-14(16-13)11-6-8-12(9-7-11)15(18)19/h3-9H,10H2,1-2H3,(H,18,19) |
Clé InChI |
VYPYJKYGBOFTGG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=NC(=CC=C1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12046634.png)

![N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046649.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide](/img/structure/B12046650.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12046654.png)
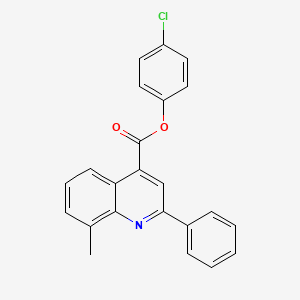

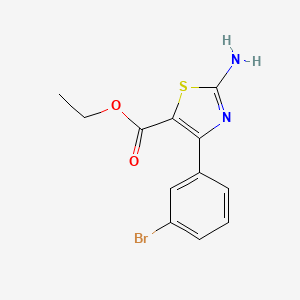
![N-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12046679.png)
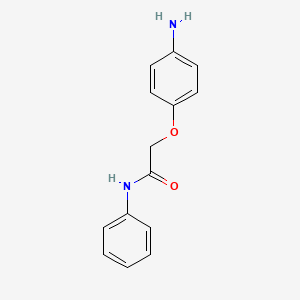
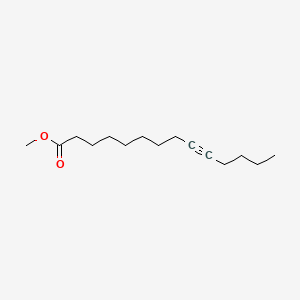


![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)
